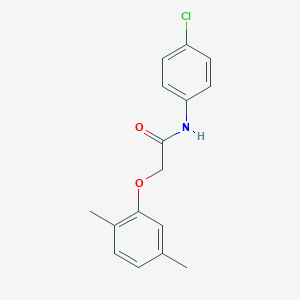
N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of phenylacetic acid derivatives and is available in various forms, such as tablets, capsules, gels, and injections. Diclofenac has been used for several decades and is considered a safe and effective drug for the management of various conditions.
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Diclofenac inhibits both COX-1 and COX-2 enzymes, although it has a higher affinity for COX-2. By inhibiting the COX enzymes, diclofenac reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
Diclofenac has several biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of leukocyte migration, and the modulation of cytokine production. Diclofenac also has analgesic, antipyretic, and anti-inflammatory properties. The pharmacokinetics of diclofenac are complex, with a rapid absorption and distribution, followed by a slow elimination. Diclofenac is metabolized in the liver and excreted in the urine and feces.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and therapeutic potential. It is a commonly used N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide and is available in various forms and dosages. Diclofenac has been extensively studied in different animal models and cell cultures, providing valuable insights into its mechanism of action and therapeutic potential. However, diclofenac has some limitations for lab experiments, including its potential for toxicity and side effects, as well as its complex pharmacokinetics.
将来の方向性
There are several future directions for research on diclofenac, including the development of new formulations and delivery systems, the investigation of its potential for the treatment of other conditions, and the exploration of its mechanism of action at the molecular level. Some of the potential future directions for research on diclofenac include the development of novel prodrugs and nanoparticles, the investigation of its potential for the treatment of cancer and other diseases, and the identification of new targets for its pharmacological effects. Additionally, future research could focus on the development of personalized medicine approaches for the use of diclofenac in different patient populations.
合成法
Diclofenac can be synthesized by the reaction of 2,5-dimethylphenol with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and sodium hydroxide. The final product is obtained by the reaction of the intermediate with acetic anhydride and acetic acid. The synthesis of diclofenac is a complex process that requires several steps and careful control of reaction conditions.
科学的研究の応用
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential. It is used for the treatment of various conditions, including arthritis, migraine, menstrual cramps, and postoperative pain. Diclofenac is also used as an analgesic and antipyretic agent. Several studies have investigated the efficacy and safety of diclofenac in different patient populations and clinical settings. Diclofenac has been shown to be effective in reducing pain and inflammation, with a rapid onset of action and a long duration of effect.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-4-12(2)15(9-11)20-10-16(19)18-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDKFXTFZWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
CAS RN |
315713-16-7 |
Source


|
| Record name | N-(4-CHLOROPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)




![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)